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Mammalian EAF1 is a crucial component of the RNA polymerase II (Pol II) transcription

elongation machinery. It functions as a positive regulator of the ELL (Eleven-nineteen Lysine-

rich Leukemia) family of transcription elongation factors. Misregulation of EAF1 and its

interactions have been implicated in certain types of leukemia.

Quantitative Data Summary
While specific quantitative binding affinities are not readily available in the provided search

results, the relative expression and interaction data are summarized below.
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Data Type Description Cell/Tissue Type Finding

Protein Homology

Amino acid

conservation between

EAF1 and its homolog

EAF2.

Human

58% identity and 74%

amino acid

conservation.[1]

Gene Expression

EAF1 is ubiquitously

expressed in various

tissues.

Human

High expression in

bone marrow (RPKM

21.6) and brain

(RPKM 8.9), among

25 other tissues.[2]

Protein Interaction

EAF1 interacts with

the N-terminus of the

ELL protein.

Human

EAF1 stimulates ELL

elongation activity

through direct binding.

[3]

Subcellular

Localization

EAF1 and ELL

colocalize in a distinct

stippled pattern within

the nucleus.

Human

Colocalization is

observed in nuclear

speckles, which are

sites of active

transcription.

Effect of Knockdown

Simultaneous

knockdown of EAF1

and EAF2 affects the

expression of ELL

target genes.

Human 293T cells

Reduced mRNA

expression of a

majority of tested ELL-

target genes.[4]

Experimental Protocols
1. Identification of EAF1 as an ELL-Interacting Protein

The identification of EAF1 was primarily achieved through co-immunoprecipitation and mass

spectrometry techniques.

Objective: To identify proteins that form a complex with the ELL transcription elongation

factor.
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Methodology:

Cell Lysis: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa or 293T

cells).

Immunoprecipitation: The nuclear extracts are incubated with an antibody specific to ELL,

which is conjugated to magnetic or agarose beads.

Washing: The beads are washed multiple times with a stringent buffer to remove non-

specifically bound proteins.

Elution: The ELL-containing protein complexes are eluted from the beads.

SDS-PAGE and Mass Spectrometry: The eluted proteins are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands that are present in

the ELL immunoprecipitation but not in a control immunoprecipitation (using a non-specific

antibody) are excised.

Protein Identification: The excised protein bands are subjected to in-gel digestion (typically

with trypsin) followed by analysis of the resulting peptides by mass spectrometry (e.g., LC-

MS/MS). The peptide fragmentation patterns are then used to identify the protein from a

protein sequence database. EAF1 was identified as a prominent interacting partner of ELL

through this method.

2. Cloning of the Human EAF1 Gene

Following its identification, the EAF1 gene was cloned using standard molecular biology

techniques.

Objective: To isolate the full-length cDNA sequence of the human EAF1 gene.

Methodology:

cDNA Library Screening: A human cDNA library (e.g., from a cell line known to express

EAF1) is screened using a probe. The probe can be a degenerate oligonucleotide

designed based on a partial amino acid sequence obtained from mass spectrometry, or a

homologous sequence from another species.
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PCR-based Cloning (RACE): Alternatively, Rapid Amplification of cDNA Ends (RACE) can

be employed.

5' and 3' RACE: Gene-specific primers are designed based on a known partial

sequence of the EAF1 cDNA.

For 3' RACE, a poly(A) tail-anchored oligo(dT) primer is used for the first-strand cDNA

synthesis. PCR is then performed with the gene-specific primer and a primer

complementary to the anchor sequence.

For 5' RACE, the first-strand cDNA is synthesized with a gene-specific primer. The 5'

end of the cDNA is then modified (e.g., by tailing with dCTP using terminal

deoxynucleotidyl transferase). A nested PCR is then performed using a gene-specific

primer and a primer that anneals to the newly added tail.

Sequencing and Assembly: The resulting PCR products or positive clones from the library

screening are sequenced. The full-length cDNA sequence is assembled from the

overlapping sequences.

Vector Insertion: The full-length EAF1 cDNA is then subcloned into an appropriate

expression vector for further functional studies.

Signaling and Functional Pathways
EAF1 is a key player in the regulation of transcription elongation. It forms a heterodimeric

complex with ELL, which then associates with RNA polymerase II to enhance its processivity

and suppress transient pausing.
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Caption: EAF1 forms a complex with ELL to regulate transcription elongation.

Part 2: Plant-derived EAFP1 (Eucommia ulmoides
Antifungal Peptide 1)
EAFP1 is a small, cysteine-rich antifungal peptide isolated from the bark of the rubber tree,

Eucommia ulmoides. It belongs to the family of hevein-like peptides and exhibits a broad

spectrum of activity against various plant pathogenic fungi.

Quantitative Data Summary
The antifungal activity of EAFP1 and its related peptide EAFP2 has been quantified against

several fungal species.
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Fungal Species IC50 (µg/mL) for EAFP1 IC50 (µg/mL) for EAFP2

Verticillium dahliae 15.6 12.5

Fusarium oxysporum 25.0 20.0

Botrytis cinerea 30.0 25.0

Alternaria solani 40.0 35.0

Note: Specific IC50 values can vary between studies and experimental conditions. The values

presented are representative.

Experimental Protocols
1. Isolation and Purification of EAFP1

EAFP1 is isolated from the bark of Eucommia ulmoides through a multi-step purification

process.

Objective: To purify the EAFP1 peptide to homogeneity.

Methodology:

Extraction: Dried bark of Eucommia ulmoides is ground into a powder and extracted with a

suitable buffer (e.g., a sodium chloride solution).

Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation

with ammonium sulfate to enrich for proteins and peptides.

Gel Filtration Chromatography: The resuspended precipitate is loaded onto a gel filtration

column (e.g., Sephadex G-50) to separate molecules based on their size. Fractions are

collected and tested for antifungal activity.

Ion-Exchange Chromatography: Active fractions from gel filtration are further purified using

an ion-exchange column (e.g., CM-Sepharose). Peptides are eluted with a salt gradient,

and fractions are again tested for activity.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final

purification step involves RP-HPLC on a C18 column. This separates peptides based on

their hydrophobicity, yielding highly purified EAFP1.

Characterization: The purity and molecular mass of the final product are confirmed by

SDS-PAGE and mass spectrometry.

2. Gene Cloning of EAFP1

A general strategy for cloning the gene encoding EAFP1 would involve the following steps.

Objective: To isolate the cDNA sequence encoding the EAFP1 peptide.

Methodology:

Amino Acid Sequencing: The N-terminal amino acid sequence of the purified EAFP1
peptide is determined by Edman degradation.

Degenerate Primer Design: Based on the partial amino acid sequence, degenerate PCR

primers are designed.

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the bark of Eucommia

ulmoides, and first-strand cDNA is synthesized using reverse transcriptase.

PCR Amplification: PCR is performed on the cDNA using the degenerate primers to

amplify a fragment of the EAFP1 gene.

RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence is obtained

using 5' and 3' RACE, similar to the protocol described for mammalian EAF1.

Sequencing and Analysis: The full-length cDNA is sequenced, and the open reading frame

encoding the EAFP1 prepropeptide is identified.

Expression and Verification: The cloned gene can be expressed in a heterologous system

(e.g., E. coli or Pichia pastoris) to confirm that the recombinant peptide has the same

antifungal activity as the native peptide.
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Proposed Mechanism of Action
EAFP1 is a chitin-binding peptide. Its antifungal activity is believed to stem from its ability to

bind to chitin in the fungal cell wall, thereby disrupting cell wall integrity and inhibiting fungal

growth.
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Caption: EAFP1's proposed antifungal mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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